8-methoxy-6-oxo-6H-benzo[c]chromen-3-yl 2-{[(4-methylphenyl)sulfonyl]amino}butanoate
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Overview
Description
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is a complex organic compound that belongs to the class of benzo[c]chromenes
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE typically involves a multi-step process. One common approach starts with the preparation of the benzo[c]chromene core through a highly regioselective intermolecular Diels–Alder cycloaddition between 3-vinyl-2H-chromenes and methyl propiolate, followed by oxidative aromatization . The sulfonamide and butanoate groups are then introduced through subsequent substitution reactions under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Both nucleophilic and electrophilic substitution reactions can be performed to modify the benzo[c]chromene core or the attached functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to enhance reaction rates.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.
Scientific Research Applications
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: The compound may be investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- 2-ETHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL ACETATE
- BENZYL (4-METHYL-6-OXO-7,8,9,10-TETRAHYDRO-6H-BENZO[C]CHROMEN-3-YL)OXY)ACETATE
Uniqueness
8-METHOXY-6-OXO-6H-BENZO[C]CHROMEN-3-YL 2-(4-METHYLBENZENESULFONAMIDO)BUTANOATE is unique due to its specific functional groups, which confer distinct chemical and biological properties. The presence of the methoxy and sulfonamido groups, along with the butanoate moiety, differentiates it from other benzo[c]chromene derivatives and may enhance its activity in certain applications.
Properties
Molecular Formula |
C25H23NO7S |
---|---|
Molecular Weight |
481.5 g/mol |
IUPAC Name |
(8-methoxy-6-oxobenzo[c]chromen-3-yl) 2-[(4-methylphenyl)sulfonylamino]butanoate |
InChI |
InChI=1S/C25H23NO7S/c1-4-22(26-34(29,30)18-9-5-15(2)6-10-18)25(28)32-17-8-12-20-19-11-7-16(31-3)13-21(19)24(27)33-23(20)14-17/h5-14,22,26H,4H2,1-3H3 |
InChI Key |
ZYUGUAWCSFDFQE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(=O)OC1=CC2=C(C=C1)C3=C(C=C(C=C3)OC)C(=O)O2)NS(=O)(=O)C4=CC=C(C=C4)C |
Origin of Product |
United States |
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